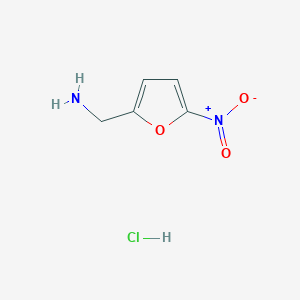
7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one
Overview
Description
“7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one” is a member of quinolines . The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Synthesis Analysis
The synthesis of trifluoromethyl compounds has been a topic of extensive research. A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis has been reported .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various computational and experimental techniques. The InChI and SMILES notations provide a textual representation of the molecule .Chemical Reactions Analysis
Trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . These reactions are important for constructing carbon–CF3 bonds via direct trifluoromethylation of various C–H bonds .Scientific Research Applications
Palladium-Catalyzed Synthesis
Wang et al. (2022) described a palladium-catalyzed cascade radical cyclization and carbonylation of 1,7-enynes with perfluoroalkyl iodides and alcohols, enabling the construction of 3,4-dihydroquinolin-2(1H)-one skeletons. This method allows for the incorporation of both perfluoroalkyl and carbonyl units into these skeletons, producing a variety of derivatives in moderate to high yields (Wang, Zhang, Wang, Ying, & Wu, 2022).
X-ray Diffraction Data
Quintana et al. (2016) synthesized 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one from N-[4-(trifluoromethyl)phenyl]cinnamamide through intramolecular cyclization. The crystallographic characterization of these compounds was completed by X-ray diffraction (Quintana, Henao, Flórez, Puerto Galvis, & Kouznetsov, 2016).
Visible-Light Induced Trifluoromethylation
Gao et al. (2015) explored the visible-light induced trifluoromethylation of N-arylcinnamamides with Togni's reagent. This method allows for an efficient synthesis of CF3-containing dihydroquinolin-2(1H)-ones under mild conditions (Gao, Yang, Gao, Zheng, & Xia, 2015).
Photophysical and Electrochemical Studies
Kamble et al. (2017) investigated the optical and electrochemical properties of novel 2,3-dihydroquinazolin-4(1H)-ones. These compounds showed moderate to good anticancer activities in preliminary studies (Kamble, Kamble, Chougala, Kadadevarmath, Maidur, Patil, Kumbar, & Marganakop, 2017).
Cascade Halosulfonylation
Zhu et al. (2016) established a cascade three-component halosulfonylation for synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This process involves multiple bond-forming events, including C-S, C-C, and C-I or C-Br bonds (Zhu, Jiang, Hao, Wang, Qiu, Wei, Wang, Li, & Tu, 2016).
Future Directions
The future directions in the research of “7-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one” could involve further exploration of its synthesis, properties, and potential applications. The trifluoromethyl group is widely used in pharmaceuticals, agrochemicals, and materials, indicating a broad range of potential applications .
properties
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)7-3-1-6-2-4-9(15)14-8(6)5-7/h1,3,5H,2,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFVUNFYULIQLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1123762-24-2 | |
| Record name | 7-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-{[(3-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1452127.png)
![3-[2-(4-Methoxyphenyl)ethyl]-1,2-oxazol-5-amine](/img/structure/B1452129.png)
![1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B1452130.png)
![4-cyclopropyl-1-(2-methylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452132.png)